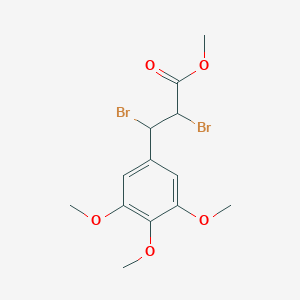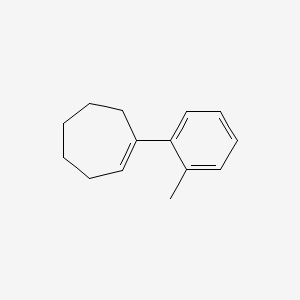
1-(2-Methylphenyl)cycloheptene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Methylphenyl)cycloheptene is an organic compound with the molecular formula C14H18. It belongs to the class of cycloalkenes, which are characterized by a ring structure containing a double bond. This compound is notable for its unique structure, which includes a cycloheptene ring substituted with a 2-methylphenyl group. It has various applications in organic synthesis and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(2-Methylphenyl)cycloheptene can be synthesized through several methods. One common approach involves the reaction of cycloheptanone with 2-methylphenylmagnesium bromide (Grignard reagent) followed by dehydration. The reaction typically occurs under anhydrous conditions and requires a suitable solvent such as diethyl ether or tetrahydrofuran.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 1-(2-methylphenyl)cycloheptadiene. This process uses a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature to achieve the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-Methylphenyl)cycloheptene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a metal catalyst to yield saturated hydrocarbons.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of cycloheptane derivatives.
Substitution: Formation of halogenated aromatic compounds.
Wissenschaftliche Forschungsanwendungen
1-(2-Methylphenyl)cycloheptene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: It is utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(2-Methylphenyl)cycloheptene involves its interaction with various molecular targets In oxidation reactions, the double bond in the cycloheptene ring is attacked by oxidizing agents, leading to the formation of intermediate epoxides or diols, which further react to form ketones or acids In reduction reactions, the double bond is hydrogenated to form saturated hydrocarbons
Vergleich Mit ähnlichen Verbindungen
Cycloheptene: A seven-membered ring with a double bond, but without the 2-methylphenyl substitution.
1-Phenylcycloheptene: Similar structure but with a phenyl group instead of a 2-methylphenyl group.
Cycloheptane: A saturated seven-membered ring without any double bonds or aromatic substitutions.
Uniqueness: 1-(2-Methylphenyl)cycloheptene is unique due to the presence of both a cycloheptene ring and a 2-methylphenyl group. This combination imparts distinct chemical properties and reactivity, making it valuable in various synthetic and industrial applications.
Eigenschaften
CAS-Nummer |
92377-84-9 |
|---|---|
Molekularformel |
C14H18 |
Molekulargewicht |
186.29 g/mol |
IUPAC-Name |
1-(2-methylphenyl)cycloheptene |
InChI |
InChI=1S/C14H18/c1-12-8-6-7-11-14(12)13-9-4-2-3-5-10-13/h6-9,11H,2-5,10H2,1H3 |
InChI-Schlüssel |
CUIBRNHCTUIUKD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1C2=CCCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,3-dichloro-N-[(2-imino-4-methyl-1,3-thiazol-5-ylidene)amino]aniline](/img/structure/B13998636.png)



![n'-[(4-Methylphenyl)sulfonyl]-2-(methylsulfanyl)benzohydrazide](/img/structure/B13998660.png)
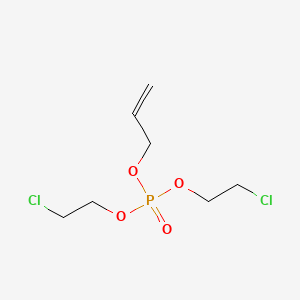
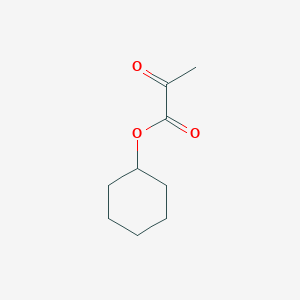
![Diethyl 4,4'-[1H-1,2,4-triazole-3,5-diylbis(carbamoylazanediyl)]dibenzoate](/img/structure/B13998673.png)
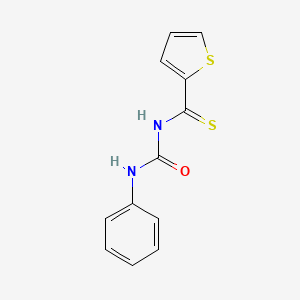
![2-Nitrobicyclo[2.2.2]octane](/img/structure/B13998680.png)
![N-[1,1-bis(4-chlorophenyl)-2,2,2-trifluoroethyl]acetamide](/img/structure/B13998686.png)

